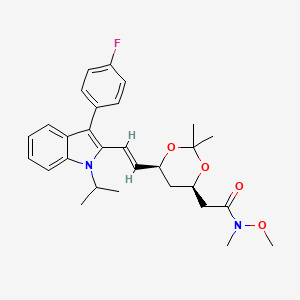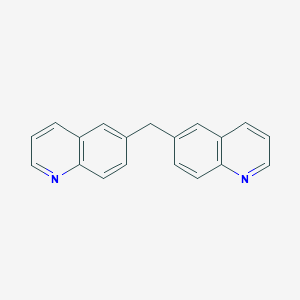
Boc-PEG4-methyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-PEG4-methyl propionate is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its role in facilitating the degradation of target proteins by connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-PEG4-methyl propionate is synthesized through a series of chemical reactions involving the protection of functional groups and the formation of ester bonds. The synthesis typically starts with the protection of the hydroxyl groups of polyethylene glycol (PEG) using tert-butoxycarbonyl (Boc) groups. This is followed by the esterification of the protected PEG with methyl propionate under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-PEG4-methyl propionate undergoes various chemical reactions, including:
Esterification: Formation of ester bonds between the PEG and methyl propionate.
Deprotection: Removal of the Boc protecting groups under acidic conditions.
Substitution: Replacement of functional groups to modify the linker properties
Common Reagents and Conditions
Acidic Conditions: Used for both esterification and deprotection reactions.
Organic Solvents: Such as dichloromethane and methanol, are commonly used in the synthesis process
Major Products Formed
The major products formed from these reactions include the desired this compound and by-products such as Boc-protected intermediates and unreacted starting materials .
Wissenschaftliche Forschungsanwendungen
Boc-PEG4-methyl propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular processes by targeting specific proteins for degradation.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
Wirkmechanismus
Boc-PEG4-methyl propionate functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, bringing them into close proximity. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-PEG4-alcohol: Another PEG-based linker used in PROTAC synthesis.
Boc-PEG4-acid: Similar structure but with a carboxylic acid functional group instead of a methyl ester.
Boc-PEG4-amine: Contains an amine group, used for different types of conjugation reactions
Uniqueness
Boc-PEG4-methyl propionate is unique due to its specific functional groups that allow for efficient esterification and deprotection reactions. Its structure provides optimal flexibility and stability for use in PROTAC synthesis, making it a valuable tool in chemical biology and medicinal chemistry .
Eigenschaften
Molekularformel |
C17H32O8 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
methyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H32O8/c1-17(2,3)25-16(19)6-8-22-10-12-24-14-13-23-11-9-21-7-5-15(18)20-4/h5-14H2,1-4H3 |
InChI-Schlüssel |
ZTPUSINUVRMSKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11826435.png)
![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)


![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)

![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)






